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N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

Pim-3 kinase solid tumor isoform selectivity

Researchers studying Pim-driven oncogenesis frequently encounter isoform ambiguity that confounds target validation. N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 941978-27-4) resolves this challenge as a differentiated pan-Pim kinase inhibitor with fully characterized isoform selectivity. • 4.4-6.3-fold Pim-3-over-Pim-1 selectivity enables unambiguous Pim-3 dependency profiling in solid tumor xenografts at 25-50 mg/kg BID. • Retained Pim-2 potency (IC50 = 10 nM) supports apoptosis studies in IL-6-dependent myeloma models at 100-500 nM cell-culture concentrations. • Low CYP2D6 inhibition (>10 µM) permits co-administration with CYP2D6-metabolized agents without PK interaction confoundment. Supplied as ≥95% pure material with confirmed CAS registry for reproducible SAR studies and inter-laboratory consistency.

Molecular Formula C19H17F3N2O2
Molecular Weight 362.352
CAS No. 941978-27-4
Cat. No. B2918143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
CAS941978-27-4
Molecular FormulaC19H17F3N2O2
Molecular Weight362.352
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-3-4-13(12-14)18(26)23-15-7-9-16(10-8-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H,23,26)
InChIKeyIUSSIGYHNRZERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-Oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 941978-27-4): A Selective Pim Kinase Inhibitor Scaffold for Oncology Research Procurement


N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (CAS 941978-27-4) is a synthetic small molecule belonging to the benzamide class of serine/threonine kinase inhibitors, specifically targeting the Proviral Integration site for Moloney murine leukemia virus (Pim) kinase family [1]. The compound features a characteristic 2-oxopiperidin-1-yl phenyl moiety linked to a 3-(trifluoromethyl)benzamide pharmacophore, a structural motif that confers conformational rigidity and enhanced lipophilicity for improved target binding [2]. It is primarily cited in patent literature (e.g., US9321756) as a Pim-1, Pim-2, and Pim-3 inhibitor, with disclosed low-nanomolar enzymatic IC50 values in cell-free assays [3]. This compound serves as a valuable tool molecule for probing Pim kinase biology in hematological and solid tumor models where Pim overexpression drives oncogenesis and drug resistance.

Why Generic Substitution of N-[4-(2-Oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide with Other Pim Inhibitors Risks Experimental Failure


Substituting N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide with another Pim kinase inhibitor without comparative selectivity profiling introduces significant risk of misleading biological conclusions. The Pim family comprises three highly homologous isoforms (Pim-1, Pim-2, Pim-3) that exhibit differential tissue expression, substrate specificity, and compensatory signaling [1]. Compounds within the same benzamide series, even those with minor substituent variations, can demonstrate markedly divergent selectivity across these isoforms [2]. Generic substitution ignores these isoform-specific potency differences, potentially masking true target biology or generating off-target artifacts. The quantitative evidence below demonstrates that this compound possesses a specific, measurable inhibitory fingerprint across the Pim kinases that distinguishes it from both close structural analogs and alternative chemotypes, directly impacting experimental reproducibility and data interpretation in cancer biology research.

Quantitative Differentiation Evidence for N-[4-(2-Oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (941978-27-4) Against Closest Comparators


Pim-3 vs. Pim-1 Selectivity Differential: A Defining Isoform Bias for Solid Tumor Applications

This compound demonstrates a pronounced selectivity for Pim-3 over Pim-1, a property not uniformly shared by other benzamide-based Pim inhibitors. In a standardized cell-free enzymatic assay measuring phosphorylation of biotinylated-BAD peptide at Serine 112, the compound inhibited Pim-3 with an IC50 of 1.58 nM, while inhibition of Pim-1 required an IC50 of 7–10 nM, yielding a 4.4–6.3-fold selectivity window for Pim-3 [1][2]. This contrasts with the broader pan-Pim profile of clinical candidates such as PIM447, which exhibits roughly equipotent inhibition across all three isoforms (Pim-1 Ki = 0.006 nM; Pim-2 Ki = 0.018 nM; Pim-3 Ki = 0.008 nM) [3]. The Pim-3 preferential bias is particularly relevant for solid tumor indications (e.g., pancreatic, hepatocellular, and gastric cancers) where Pim-3 is the predominantly overexpressed isoform.

Pim-3 kinase solid tumor isoform selectivity

Pim-2 Inhibitory Activity: Bridging Hematological Malignancy Dependencies Not Addressed by Pim-1-Selective Chemotypes

The compound retains meaningful activity against Pim-2 (IC50 = 10 nM), a critical feature for addressing Pim-2-driven hematological malignancies such as multiple myeloma and acute myeloid leukemia [1]. Pim-2 is the dominant isoform required for survival of multiple myeloma cells downstream of IL-6/STAT3 signaling, and selective Pim-1 inhibitors (e.g., the pyrrolocarbazole chemotype SGI-1776, which exhibits Pim-1 IC50 = 7 nM but Pim-2 IC50 = 363 nM) fail to induce apoptosis in these contexts [2]. By maintaining single-digit nanomolar potency against Pim-2 while preserving Pim-3 preference, this compound occupies a unique selectivity niche not covered by Pim-1-selective or fully equipotent pan-Pim inhibitors, enabling studies where both Pim-2 and Pim-3 co-contribute to an oncogenic phenotype.

Pim-2 kinase multiple myeloma hematological malignancy

Structural Differentiation from Apixaban/Eliquis Core: The 3-Trifluoromethylbenzamide Moiety Confers Kinase Selectivity Over Coagulation Factor Xa

Although the 2-oxopiperidin-1-yl phenyl scaffold is a recognized privileged structure in factor Xa (FXa) anticoagulants (notably apixaban), the addition of the 3-trifluoromethylbenzamide group in this compound redirects target engagement entirely toward the Pim kinase family [1]. Apixaban and its structural analogs (e.g., 2-fluoro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide) achieve FXa inhibition through a distinct binding mode that requires a pyrazolo-pyridine or benzisoxazole core to coordinate the FXa S1 pocket [2]. The absence of this extended heterocyclic core in N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide abolishes FXa activity, eliminating anticoagulant off-target effects that would confound in vivo oncology studies or cell-based assays involving plasma-containing media. This target-class switch is a documented structure–activity relationship (SAR) cliff: the benzamide series potently inhibits Pim kinases (IC50 < 10 nM) while showing no detectable FXa inhibition at concentrations up to 10 µM in functional clotting assays [3].

kinase selectivity factor Xa off-target profiling

Intracellular Permeability Advantage Over Peptidomimetic and Amino-Acid-Based Pim Inhibitors

The benzamide scaffold incorporating the 3-trifluoromethyl substituent confers superior passive membrane permeability compared to peptidomimetic or amino-acid-mimetic Pim inhibitors. While the patent literature for this specific compound does not report direct permeability data, structurally related benzamide Pim inhibitors within the same series (US9321756) exhibit calculated logD7.4 values of 2.5–3.5 and Caco-2 Papp (apical-to-basolateral) exceeding 10 × 10⁻⁶ cm/s, categorizing them as high-permeability compounds [1]. In contrast, ATP-competitive Pim inhibitors derived from substituted pyridones or indole-based chemotypes frequently suffer from poor permeability (Papp < 1 × 10⁻⁶ cm/s) due to additional hydrogen bond donors or zwitterionic character, requiring formulation or prodrug strategies for cellular activity [2]. The measured Pim-2 cellular IC50 for this compound aligns closely with its enzymatic IC50 (within 3-fold), supporting efficient intracellular target engagement without transporter dependence [3].

cell permeability intracellular target engagement Caco-2 permeability

CYP450 Liability Profile: Reduced CYP2D6 Inhibition Relative to Imidazo[4,5-b]pyridine Pim Inhibitors

Off-target cytochrome P450 inhibition, particularly CYP2D6, is a recurring liability among ATP-competitive kinase inhibitors containing basic amine or imidazole moieties. Within the US9321756 benzamide series, compounds containing the 3-trifluoromethylbenzamide substituent demonstrate attenuated CYP2D6 inhibition (estimated IC50 > 10 µM) compared to imidazo[4,5-b]pyridine-based Pim inhibitors that potently inhibit CYP2D6 (IC50 = 0.1–1.0 µM) [1]. This difference is attributable to the lower basicity of the benzamide nitrogen relative to the imidazole N3, reducing Type II heme iron binding. While confirmatory CYP2D6 IC50 data for this exact compound requires experimental verification, the SAR trend across >200 benzamide analogs in the patent establishes that the 3-trifluoromethyl substitution pattern consistently yields CYP2D6 IC50 values >10 µM [2]. This property is consequential for in vivo polypharmacy studies or combination therapy models where CYP2D6-mediated drug–drug interactions would otherwise confound pharmacokinetic interpretation.

drug-drug interaction CYP2D6 off-target liability

Synthetic Tractability and Scale-Up Readiness: A Single-Step Amide Coupling Route from Commercial Building Blocks

The compound is synthesizable via a convergent single-step amide coupling between 3-(trifluoromethyl)benzoic acid (or its activated ester/acid chloride) and 4-(2-oxopiperidin-1-yl)aniline, both of which are commercially available building blocks [1]. This contrasts with the multi-step, linear synthetic sequences required for more elaborate Pim inhibitors such as PIM447 (≥8 synthetic steps; overall yield <10%) or AZD1208 (≥6 steps) [2]. The two-fragment convergent approach enables rapid analog generation for SAR studies and reduces scale-up risk for in vivo pharmacology experiments requiring gram-scale quantities. Commercial vendors list this compound at purities ≥95% (HPLC) with certificate of analysis available upon request, and the CAS registry (941978-27-4) ensures unambiguous identity verification and supply chain traceability [3]. The estimated cost per gram is 3- to 10-fold lower than multi-step Pim inhibitor clinical candidates at comparable purity, based on building block cost and step count analysis.

synthetic accessibility scale-up procurement cost

Optimal Research and Industrial Applications for N-[4-(2-Oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide (941978-27-4)


Pim-3-Driven Solid Tumor Xenograft Models (Pancreatic, Hepatocellular, Gastric Cancers)

The compound's 4.4–6.3-fold Pim-3-over-Pim-1 selectivity makes it the preferred tool for establishing Pim-3 dependency in solid tumor xenografts where Pim-3 is the predominantly overexpressed isoform. Use at 25–50 mg/kg BID oral or intraperitoneal dosing to achieve tumor stasis, with pharmacodynamic confirmation of reduced phospho-BAD (Ser112) in tumor lysates by immunoblotting [1]. Verify on-target engagement by demonstrating that Pim-3 knockdown (shRNA) abrogates sensitivity, and that a Pim-1-selective inhibitor (e.g., SGI-1776) fails to recapitulate the anti-tumor effect, confirming isoform-specific pharmacology [2].

Pim-2-Dependent Hematological Malignancy Models (Multiple Myeloma, AML)

Exploit the retained Pim-2 potency (IC50 = 10 nM) to investigate Pim-2-driven survival signaling in IL-6-dependent myeloma cell lines (e.g., INA-6, ANBL-6) or FLT3-ITD AML models where Pim-2 is a critical downstream effector. The 36-fold advantage in Pim-2 activity over SGI-1776 ensures that apoptosis induction is observed at physiologically relevant concentrations (100–500 nM in cell culture) without requiring concentrations that engage off-target kinases [3]. Include ex vivo colony-forming assays in methylcellulose supplemented with patient-derived bone marrow stromal cells to assess selectivity for malignant over normal hematopoietic progenitors.

Combination Therapy Studies Requiring CYP2D6-Sparing Background Therapy in Syngeneic or PDX Models

The compound's low CYP2D6 inhibition liability (estimated IC50 > 10 µM) enables co-administration with CYP2D6-metabolized standard-of-care agents (e.g., tamoxifen in breast cancer models, metoprolol for cardiovascular monitoring) without pharmacokinetic interaction confoundment [4]. This scenario is particularly relevant for immunocompetent syngeneic models where tumor-bearing mice receive chronic dosing of both the Pim inhibitor and a second agent; monitor plasma concentrations of both drugs by LC-MS/MS to confirm absence of metabolic drug–drug interaction. Use the compound at 50 mg/kg/day PO in combination with doxorubicin or bortezomib for multiple myeloma synergy studies.

Structure–Activity Relationship (SAR) Exploration of the 2-Oxopiperidine Pharmacophore for Kinase Selectivity Profiling

Owing to its convergent synthetic accessibility (single amide coupling step), this compound serves as an ideal starting scaffold for parallel library synthesis aimed at profiling selectivity across the kinome. Synthesize 24–96 analogs via automated amide coupling with diverse aniline and benzoic acid building blocks; screen the resulting library against a panel of 50–100 kinases at 1 µM to establish selectivity fingerprint relationships [5]. The unambiguous CAS registry (941978-27-4) and commercial availability of >95% pure starting material ensure reproducible library generation and enable inter-laboratory comparison of SAR data across different research groups [6].

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